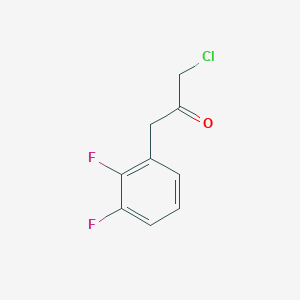
1-Chloro-3-(2,3-difluorophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Chloro-3-(2,3-difluorophenyl)propan-2-one” is a synthetic compound with the CAS Number: 1521331-83-8 . It has a molecular weight of 204.6 .
Molecular Structure Analysis
The InChI code for “1-Chloro-3-(2,3-difluorophenyl)propan-2-one” is 1S/C9H7ClF2O/c10-5-7(13)4-6-2-1-3-8(11)9(6)12/h1-3H,4-5H2 . This code represents the molecular structure of the compound.Aplicaciones Científicas De Investigación
Photocyclization and Chemical Transformations
Photocyclization of chloro-substituted diarylpropanones, including structures similar to 1-Chloro-3-(2,3-difluorophenyl)propan-2-one, has been studied for its ability to form flavones through a photochemical pathway. The nature of the halogen atom and the electron-donor groups on the phenyl ring significantly influence the reaction outcome, leading to cyclization to flavones or products derived from alpha-cleavage, depending on the substituents. This reaction showcases the compound's potential in synthetic organic chemistry for creating complex flavonoid structures, important for various pharmacological applications (Košmrlj & Šket, 2007).
Enzymatic Synthesis of Chiral Intermediates
1-Chloro-3-(2,3-difluorophenyl)propan-2-one and its derivatives have been used as substrates in enzymatic processes to produce chiral alcohols, which are vital intermediates in the synthesis of pharmaceutical compounds. For example, a ketoreductase (KRED) was employed to transform similar chloro-difluorophenyl ethanones into high-purity chiral alcohols. This process highlights the compound's role in facilitating green chemistry approaches in the pharmaceutical industry, enabling high productivity and safety in the synthesis of clinically important drugs (Guo et al., 2017).
Fluorine Chemistry and Molecular Dynamics
The study of fluorinated organic molecules, including derivatives of 1-Chloro-3-(2,3-difluorophenyl)propan-2-one, provides insight into the influence of trifluoromethyl groups on the physicochemical properties of these compounds. Molecular dynamics simulation studies have explored the miscibility of fluorinated alcohols with water, offering valuable information on the behavior of fluorinated compounds in aqueous solutions. This research is crucial for understanding the solubility and interaction of fluorinated pharmaceuticals with biological systems (Fioroni et al., 2003).
Nonlinear Optical Properties
Compounds structurally related to 1-Chloro-3-(2,3-difluorophenyl)propan-2-one have been analyzed for their nonlinear optical properties. Through spectroscopic and computational studies, the electronic structure, hyperpolarizability, and molecular interactions of these compounds have been characterized, highlighting their potential applications in the development of optical materials and devices. Such research underscores the importance of chloro-difluorophenyl compounds in advancing materials science and optoelectronics (Najiya et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
1-chloro-3-(2,3-difluorophenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c10-5-7(13)4-6-2-1-3-8(11)9(6)12/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZCMZJXEFUZHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(2,3-difluorophenyl)propan-2-one | |
CAS RN |
1521331-83-8 |
Source


|
| Record name | 1-chloro-3-(2,3-difluorophenyl)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[chromane-2,4'-piperidin]-4-ol hydrochloride](/img/structure/B2398423.png)
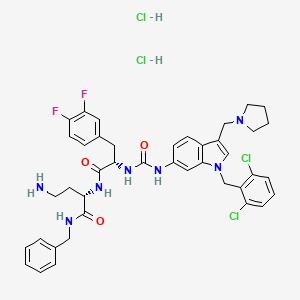

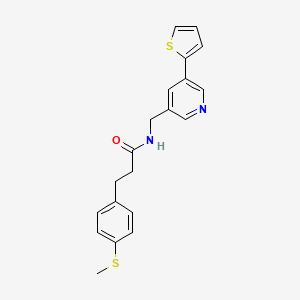

![N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide](/img/structure/B2398435.png)
![2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2398436.png)
![N-1,3-benzodioxol-5-yl-2-[(2-fluorobenzyl)thio]quinazolin-4-amine](/img/structure/B2398439.png)
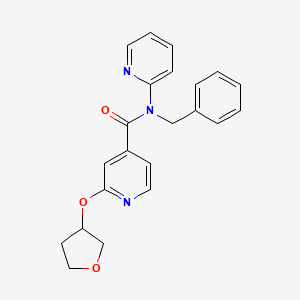
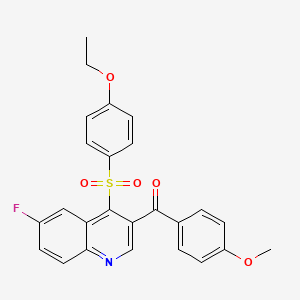

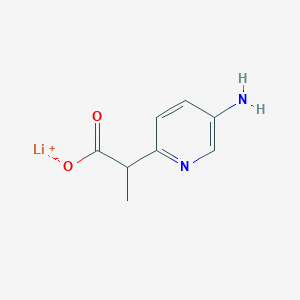
![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-methoxyquinoxaline](/img/structure/B2398444.png)
![tert-butyl 4-(4-{[(4-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2398445.png)